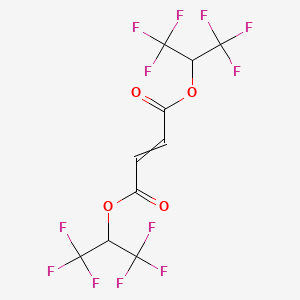

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate

説明

特性

IUPAC Name |

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F12O4/c11-7(12,13)5(8(14,15)16)25-3(23)1-2-4(24)26-6(9(17,18)19)10(20,21)22/h1-2,5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFHHTAACWXRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) Maleate in Advanced Polymer and Synthetic Chemistry

Executive Summary

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate—commonly referred to as bis(hexafluoroisopropyl) maleate—is a highly specialized, heavily fluorinated monomer and reactive dienophile[1]. Characterized by the presence of two strongly electron-withdrawing hexafluoroisopropyl (HFIP) ester groups, this compound exhibits unique electronic and steric properties. For researchers and drug development professionals, it serves as a critical building block in the synthesis of superamphiphobic coatings, Slippery Liquid-Infused Porous Surfaces (SLIPS), and targeted drug-delivery matrices[2][3].

This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, synthesis protocols, and application workflows, designed to ensure scientific integrity and experimental reproducibility.

Physicochemical Profiling and Structural Data

The extreme electronegativity of the twelve fluorine atoms significantly alters the electron density of the central maleate double bond. This structural feature not only imparts high thermal and chemical stability but also drives the compound's low surface energy—a prerequisite for advanced non-fouling materials[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Significance |

| Chemical Name | Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate | IUPAC standard nomenclature. |

| CAS Number | 208186-76-9 | Unique chemical identifier[1]. |

| Molecular Formula | C₁₀H₄F₁₂O₄ | High F:C ratio drives lipophobic/hydrophobic traits[1]. |

| Molecular Weight | 416.12 g/mol | High mass due to heavy fluorination[1]. |

| Exact Mass | 415.99 Da | Critical for high-resolution mass spectrometry (HRMS) validation[1]. |

| Topological Polar Surface Area | 52.6 Ų | Indicates moderate polarity restricted to the central ester core[1]. |

| Hydrogen Bond Acceptors | 16 | High count due to fluorine and oxygen atoms, influencing solvent interactions[1]. |

| Rotatable Bonds | 6 | Provides conformational flexibility during polymer chain packing[1]. |

Mechanistic Insights & Chemical Reactivity

LUMO Lowering and Diels-Alder Kinetics

In synthetic organic chemistry, bis(hexafluoroisopropyl) maleate acts as an exceptionally potent dienophile. The causality lies in the inductive electron-withdrawing effect of the HFIP groups, which drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene[4]. This energetic depression accelerates normal-electron-demand Diels-Alder cycloadditions with electron-rich dienes (e.g., substituted furans or cyclopentadiene) and enables inverse-electron-demand reactions.

Radical Copolymerization Dynamics

In polymer science, homopolymerization of maleates is sterically hindered. However, bis(hexafluoroisopropyl) maleate readily undergoes alternating radical copolymerization with electron-rich vinyl monomers (e.g., vinyl ethers, styrene). The resulting fluorinated polymer blocks exhibit microphase separation, which is highly desirable for creating amphiphobic (water- and oil-repelling) microspheres and self-cleaning surfaces[2][5].

Synthesis Protocol: Bis(hexafluoroisopropyl) Maleate

To ensure a self-validating system, the following esterification protocol utilizes Le Chatelier’s principle via azeotropic distillation to drive the reaction to completion, coupled with in-process analytical checks[6].

Step-by-Step Methodology

-

Reagent Preparation: Charge a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser with 1.0 equivalent of maleic anhydride and 2.5 equivalents of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The excess HFIP compensates for its volatility.

-

Catalyst Addition: Add 0.05 equivalents of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as the acid catalyst[6].

-

Solvent Introduction: Add toluene (or benzene) to serve as the azeotropic solvent for water removal.

-

Reflux and Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). The reaction generates water as a byproduct, which forms an azeotrope with toluene, condenses, and is trapped in the Dean-Stark arm. Causality: Continuous removal of water shifts the equilibrium toward the diester product, preventing hydrolysis.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is deemed complete when the maleic anhydride/monoester intermediate peaks are consumed (typically 12-16 hours).

-

Workup & Neutralization: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted maleic acid. Validate neutralization using pH paper (target pH ~7.5).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield the pure bis(hexafluoroisopropyl) maleate. Validate final purity via ¹H and ¹³C NMR.

Figure 1: Self-validating synthesis pathway of Bis(hexafluoroisopropyl) maleate via azeotropic esterification.

Advanced Applications: SLIPS and Biomedical Coatings

Bis(hexafluoroisopropyl) maleate is heavily utilized in the formulation of Slippery Liquid-Infused Porous Surfaces (SLIPS) [3]. These materials are inspired by the Nepenthes pitcher plant and consist of a micro/nanoporous fluorinated polymer matrix infused with a perfluorinated lubricating liquid (e.g., Krytox).

Causality in Biomedical Device Design

In medical applications, catheters coated with standard polymers often suffer from bacterial biofilm formation, leading to hospital-acquired infections. By incorporating bis(hexafluoroisopropyl) maleate into the catheter's polymer matrix, the substrate gains a high thermodynamic affinity for perfluorocarbon lubricants[5]. The lubricant swells the polymer, creating an immobilized, defect-free liquid interface. Because bacteria cannot adhere to a mobile liquid layer, bacterial migration is physically halted, providing a self-cleaning, anti-fouling medical device[3][5].

Experimental Workflow: Formulation of Amphiphobic SLIPS

The following protocol details the creation of a self-lubricating polymer surface using the target monomer[3].

Step-by-Step Methodology

-

Precursor Formulation: In a highly controlled environment, mix bis(hexafluoroisopropyl) maleate (fluorinated monomer) with a crosslinking agent (e.g., ethylene glycol dimethacrylate) and a photo-initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)[5].

-

Substrate Activation: Treat the target substrate (e.g., glass or polyurethane catheter) with oxygen plasma for 2 minutes to generate surface hydroxyl groups. Causality: This ensures covalent anchoring of the polymer to the substrate, preventing delamination under shear stress.

-

Polymerization: Spin-coat the precursor formulation onto the activated substrate. Cure under UV light (365 nm) for 10 minutes in a nitrogen atmosphere to prevent oxygen inhibition of the radical polymerization.

-

Validation of Matrix: Measure the static water contact angle of the dry, crosslinked polymer. A successful fluorinated matrix should exhibit a contact angle >110°[2].

-

Lubricant Infusion: Apply a perfluoropolyether (PFPE) lubricant (e.g., Krytox 100) to the surface. Allow the matrix to swell for 24 hours. The thermodynamic matching between the HFIP groups in the polymer and the PFPE lubricant ensures stable capillary retention of the fluid[3].

-

Final Validation: Tilt the substrate to 5°. Apply a 10 µL droplet of water and a 10 µL droplet of crude oil. Both droplets must slide off without pinning, validating the omniphobic SLIPS property[5].

Figure 2: Workflow for formulating Slippery Liquid-Infused Porous Surfaces (SLIPS) utilizing fluorinated maleate monomers.

References

-

NextSDS. BIS(HEXAFLUOROISOPROPYL)MALEATE — Chemical Substance Information. Retrieved March 30, 2026.[Link]

-

PatentInspiration. Fluorine-containing multifunctional microspheres and uses thereof. Patent Analysis. Retrieved March 30, 2026.[Link]

- Google Patents (US11186731B2).Slippery self-lubricating polymer surfaces. Retrieved March 30, 2026.

- Google Patents (US9963597B2).Slippery self-lubricating polymer surfaces (Bacterial Migration Studies). Retrieved March 30, 2026.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PatentInspiration - Online patent search and analysis [app.patentinspiration.com]

- 3. US11186731B2 - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]

- 4. Dimethyl maleate | 624-48-6 [chemicalbook.com]

- 5. US9963597B2 - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]

- 6. Dimethyl maleate | 624-48-6 [chemicalbook.com]

Synthesis of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate

An In-depth Technical Guide on the

Executive Summary: This guide provides a comprehensive overview of the synthesis of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate (BHFPM), a fluorinated diester of significant interest. The primary synthetic route detailed is the acid-catalyzed esterification of maleic anhydride with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization. Key experimental considerations, such as catalyst selection, reaction conditions, and strategies to mitigate potential side reactions like isomerization, are discussed to ensure a high-yield, high-purity synthesis. This whitepaper is intended for researchers and professionals in chemical synthesis and materials science, offering both theoretical insights and practical guidance.

Introduction

Overview of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate (BHFPM)

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate, with CAS Number 208186-76-9, is a specialty chemical featuring a maleate backbone functionalized with two hexafluoroisopropyl ester groups.[1][2] The incorporation of twelve fluorine atoms imparts unique properties to the molecule, such as high lipophilicity, thermal stability, and distinct electronic characteristics. These attributes make BHFPM and similar fluorinated esters valuable as monomers for specialty polymers, components in advanced materials, and intermediates in organic synthesis.[3]

Rationale for Synthesis and Key Challenges

The synthesis of hexafluoroisopropyl (HFIP) esters is of particular value for creating materials with enhanced lipophilicity due to the trifluoromethyl groups.[3] However, their synthesis presents unique challenges. The esterification reaction must be carefully controlled to prevent the isomerization of the maleate (cis-isomer) double bond to the more stable fumarate (trans-isomer), as this can significantly alter the properties of the resulting material.[4] Furthermore, HFIP esters can be susceptible to hydrolysis, requiring anhydrous conditions and careful purification.[3]

The primary method for synthesizing BHFPM is the esterification of maleic anhydride with HFIP.[5] This reaction proceeds in two stages: a rapid initial reaction forms the monoester, followed by a slower, reversible second esterification to yield the desired diester. The use of an appropriate catalyst and the removal of water are crucial for driving the reaction to completion.

Chemical Properties and Safety Data

A summary of the key physical and chemical properties of BHFPM is presented below.

| Property | Value | Reference |

| CAS Number | 208186-76-9 | [1] |

| Molecular Formula | C10H4F12O4 | [1] |

| Molecular Weight | 416.12 g/mol | [1] |

| Appearance | (Predicted) Colorless Liquid or Low-Melting Solid | - |

| Boiling Point | (Estimated) ~250-270 °C | - |

| Topological Polar Surface Area | 52.6 Ų | [1] |

Safety and Handling:

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): Corrosive and causes severe skin burns and eye damage. It is harmful if inhaled. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Maleic Anhydride: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. Handle with appropriate PPE in a fume hood.

-

Acid Catalysts (e.g., Sulfuric Acid): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Synthetic Strategy and Mechanism

Overview of the Esterification Reaction

The synthesis of BHFPM is achieved through the Fischer-Speier esterification of maleic anhydride with two equivalents of HFIP. The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5]

The reaction proceeds in two steps:

-

Monoester Formation: Rapid ring-opening of maleic anhydride by one molecule of HFIP to form 2,2,2-trifluoro-1-(trifluoromethyl)ethyl hydrogen maleate.

-

Diester Formation: A second, slower esterification of the remaining carboxylic acid group with another molecule of HFIP to yield the final product, BHFPM. This step is reversible and requires the removal of the water byproduct to drive the equilibrium towards the product.

Reaction Mechanism

The mechanism involves the initial protonation of a carbonyl oxygen of the maleic anhydride by the acid catalyst. This is followed by a nucleophilic attack from the hydroxyl group of HFIP, leading to the opening of the anhydride ring and the formation of the monoester. The second esterification follows a similar pathway on the remaining carboxylic acid group.

Caption: Acid-catalyzed esterification mechanism for BHFPM synthesis.

Key Experimental Considerations

-

Catalyst: While sulfuric acid is effective, a solid acid catalyst like Dowex 50WX8 or phosphotungstic acid could also be employed to simplify purification. Phosphotungstic acid has been shown to be a highly active catalyst for maleate synthesis.

-

Stoichiometry: A slight excess of HFIP is recommended to ensure the complete conversion of the maleic anhydride and the monoester intermediate.

-

Temperature: Higher reaction temperatures increase the reaction rate but can also promote the undesirable isomerization of maleate to fumarate.[5] A moderate temperature (e.g., 80-100 °C) is often a good compromise.

-

Water Removal: To drive the reversible second esterification step to completion, the water byproduct must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[6]

Detailed Experimental Protocol

This protocol describes the synthesis of BHFPM on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

-

Materials:

-

Maleic Anhydride (≥99%)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (≥99%)

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Step-by-Step Synthesis Procedure

-

Setup: Assemble the three-neck flask with the Dean-Stark trap, reflux condenser, and a temperature probe. Add a magnetic stir bar to the flask.

-

Charging Reactants: To the flask, add maleic anhydride (e.g., 9.8 g, 0.1 mol), toluene (100 mL), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (42.0 g, 0.25 mol, 2.5 equivalents), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for 6-12 hours or until no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

-

Purification: The crude product is a viscous oil. Purify by vacuum distillation to obtain the final product as a clear, colorless liquid.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of BHFPM.

Characterization of BHFPM

The purified product should be characterized to confirm its identity and purity.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. The spectrum should show the disappearance of the broad O-H stretch from the carboxylic acid intermediate and the anhydride C=O stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹H NMR will confirm the presence of the vinyl and methine protons. ¹⁹F NMR is crucial for confirming the hexafluoroisopropyl groups. ¹³C NMR will show the carbonyl and vinyl carbons.[1][7]

Expected Analytical Data

| Analysis | Expected Result |

| FTIR (cm⁻¹) | ~1740 (C=O, ester stretch), ~1645 (C=C, vinyl stretch), ~1200-1300 (C-F stretches)[7][8] |

| ¹H NMR (CDCl₃, ppm) | ~6.3 (s, 2H, -CH=CH-), ~5.9 (septet, 2H, -CH(CF₃)₂)[7] |

| ¹⁹F NMR (CDCl₃, ppm) | ~ -73 (d, 12F, -CF₃)[7] |

| ¹³C NMR (CDCl₃, ppm) | ~163 (C=O), ~130 (-CH=CH-), ~120 (q, -CF₃), ~67 (septet, -CH(CF₃)₂)[1][7] |

Conclusion

The synthesis of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate can be reliably achieved through the acid-catalyzed esterification of maleic anhydride with HFIP. The success of the synthesis hinges on the careful control of reaction parameters, particularly temperature to prevent isomerization, and the effective removal of water to drive the reaction to completion. The protocol provided herein, based on established principles of esterification, offers a robust method for producing high-purity BHFPM for applications in materials science and advanced chemical synthesis. Further optimization could explore the use of alternative catalysts or reaction media to enhance efficiency and sustainability.[3]

References

-

Guidechem. BIS(HEXAFLUOROISOPROPYL)MALEATE 208186-76-9 wiki.

-

Mercier, E.T., Sharma, M., et al. (2024). Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. Molbank, 2024, M1943.

-

Guidechem. BIS(HEXAFLUOROISOPROPYL)MALEATE 208186-76-9 wiki (Feb 2023).

-

Anquan Chemical. (2024). Esterification involves the reaction of maleic anhydride with an alcohol to form an ester.

-

MDPI. (2024). Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate.

-

ResearchGate. (2024). Preparation of bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate (5) from 4,4′-biphenyldicarboxaldehyde (4).

-

Drevets, K. et al. (2011). wood esterification by the maleic acid anhydride. Annals of Warsaw University of Life Sciences - SGGW, Forestry and Wood Technology, No. 76, 11-15.

-

Graff, A. et al. (2020). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. RSC Advances, 10, 3943-3952.

-

Czajkowska-Szczykowska, D. et al. (2014). Kinetic investigations on esterification of maleic anhydride with butanols. Chemical and Process Engineering, 35(1), 55-66.

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 6. woodresearch.sk [woodresearch.sk]

- 7. Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate [mdpi.com]

- 8. researchgate.net [researchgate.net]

Structural Analysis and Material Applications of Bis(hexafluoroisopropyl) Maleate: A Technical Whitepaper

Executive Summary

Bis(hexafluoroisopropyl) maleate (CAS: 208186-76-9) is a highly specialized, heavily fluorinated monomer structurally defined by a central cis-butenedioic acid (maleate) core esterified with two hexafluoroisopropanol groups[1]. The presence of twelve highly electronegative fluorine atoms imparts extreme hydrophobicity, oleophobicity, and low surface energy to the molecule. Consequently, it has become a critical building block in the synthesis of advanced block copolymers, amphiphobic coatings, and Slippery Liquid-Infused Porous Surfaces (SLIPS)[2][3]. This whitepaper provides an in-depth analysis of its structural properties, self-validating characterization protocols, and integration into next-generation materials.

Physicochemical Profiling

Understanding the baseline physicochemical metrics of bis(hexafluoroisopropyl) maleate is essential for predicting its behavior during polymerization and its solubility in various solvent matrices. The high topological polar surface area combined with extreme lipophilicity (XLogP3-AA) dictates its unique phase-separation behaviors in copolymer systems[4].

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Significance |

| Molecular Formula | C₁₀H₄F₁₂O₄ | High F:C ratio drives low surface energy and chemical inertness. |

| Molecular Weight | 416.12 g/mol | High mass relative to carbon backbone due to dense fluorination. |

| Exact Mass | 415.9918 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| XLogP3-AA | 4.8 | Indicates strong lipophilicity, requiring specialized fluorinated or polar aprotic solvents for synthesis. |

| Topological Polar Surface Area | 52.6 Ų | Driven by the four ester oxygen atoms, providing localized dipole moments amidst the fluorinated bulk. |

| Rotatable Bonds | 6 | Grants conformational flexibility, crucial for polymer chain packing. |

Data sourced from computational chemical profiling[1][4].

Structural Elucidation and Analytical Workflow

The symmetric nature of the cis-isomer simplifies the expected spectroscopic signals, but the dense fluorination introduces complex spin-spin coupling environments.

Expected Spectroscopic Signatures

-

¹H NMR: The maleate core retains a cis-geometry, meaning the two alkene protons are chemically equivalent and will appear as a sharp singlet in the downfield region (approx. 6.2–6.5 ppm). The methine protons (-CH(CF₃)₂) are heavily deshielded by the adjacent ester oxygen and six fluorines, typically presenting as a complex septet (approx. 5.5–6.0 ppm)[2].

-

¹⁹F NMR: The twelve equivalent fluorine atoms on the -CF₃ groups will resonate as a distinct doublet (coupled to the adjacent methine proton) around -73 to -74 ppm.

-

FTIR Spectroscopy: The molecule exhibits a strong ester carbonyl (C=O) stretch near 1740 cm⁻¹, a weak C=C alkene stretch near 1640 cm⁻¹, and dominant, broad C-F stretching bands dominating the fingerprint region (1100–1300 cm⁻¹).

Workflow for structural elucidation of fluorinated maleate monomers.

Self-Validating Protocol: Multi-Nuclear NMR Characterization

To ensure absolute structural integrity before downstream polymerization, the following self-validating protocol must be executed.

Objective: Confirm complete di-esterification and the absence of trans-isomerization (fumarate formation). Causality in Experimental Design: Acetone-d₆ is strictly selected over CDCl₃. Highly fluorinated chains tend to self-assemble or form transient micelles in non-polar solvents, which broadens NMR signals and skews integration. Acetone-d₆ disrupts these interactions, ensuring sharp, quantitatively reliable resonance peaks.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of bis(hexafluoroisopropyl) maleate in 0.6 mL of Acetone-d₆.

-

Internal Standard Doping: Add exactly 5.0 µL of 1,4-difluorobenzene. Causality: This acts as a dual-purpose internal standard for both ¹H and ¹⁹F nuclei, providing a fixed reference point for absolute quantitation.

-

Acquisition Parameters:

-

¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) = 5 seconds.

-

¹⁹F NMR: 376 MHz, 64 scans. Causality: A longer relaxation delay (D1 = 10 seconds) is mandatory due to the prolonged spin-lattice relaxation times (T₁) of highly electronegative -CF₃ groups.

-

-

Self-Validation Check (The 1:6 Rule): Integrate the maleate alkene singlet (¹H) and the -CF₃ doublet (¹⁹F) relative to the internal standard. The system validates the batch only if the molar ratio of alkene protons to fluorine atoms is exactly 1:6 (±2% margin of error). Any deviation flags the sample for incomplete esterification (mono-ester presence) or residual hexafluoroisopropanol.

Polymerization Dynamics and Advanced Material Applications

Bis(hexafluoroisopropyl) maleate is rarely used as a standalone homopolymer due to the steric hindrance of the bulky fluorinated groups. Instead, it is strategically copolymerized via Atom Transfer Radical Polymerization (ATRP) or free radical polymerization to form highly controlled block copolymers[5].

Engineering Slippery Self-Lubricating Polymer Surfaces (SLIPS)

When copolymerized into polysiloxane matrices or polystyrene blocks, the bis(hexafluoroisopropyl) maleate units migrate to the polymer-air interface during curing[2][6]. This migration is driven by the thermodynamic minimization of surface energy.

The resulting fluorinated micro-domains create a highly porous, chemically inert scaffold. When a compatible fluorinated lubricating liquid (e.g., perfluoropolyether) is applied, it infuses into this scaffold, creating a stabilized, atomically smooth liquid interface[3][7]. This SLIPS technology exhibits near-zero contact angle hysteresis, effectively repelling water, crude oil, biological fluids, and preventing marine biofouling[3].

Integration pathway of bis(hexafluoroisopropyl) maleate into SLIPS coatings.

Protocol: Formulation of Amphiphobic Coatings

Objective: Fabricate a curable, low-friction surface coating.

-

Prepolymer Synthesis: React bis(hexafluoroisopropyl) maleate with a siloxane-based crosslinker under controlled ATRP conditions to yield a fluorinated prepolymer resin[5][7].

-

Viscosity Tuning: Adjust the precursor mixture viscosity to control pore size distribution during the ripening process, which is critical for locking in the lubricant[8].

-

Curing & Infusion: Apply the flowable precursor to the substrate. Initiate thermal curing. Post-cure, apply a perfluorinated lubricant overlayer. The thermodynamic compatibility between the fluorinated maleate blocks and the lubricant ensures a stable, non-depleting liquid interface[3][8].

References

-

Fluorinated maleate polymer blocks (Sample report). PatentInspiration. [Link]

-

Synthesis and Properties of Block Copolymers. Googleapis.com (US Patent). [Link]

- Curable polysiloxane compositions and slippery materials and coatings and articles made there

- Slippery self-lubricating polymer surfaces.

-

Curable polysiloxane compositions. Googleapis.com (WO 2017/176709 A1).[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PatentInspiration - Online patent search and analysis [app.patentinspiration.com]

- 3. US11186731B2 - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US10240067B2 - Curable polysiloxane compositions and slippery materials and coatings and articles made therefrom - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Physical Characteristics of Poly(2-(dimethylamino)ethyl methacrylate-co-1-vinyl-2-pyrrolidinone)

A Note on Chemical Identification: The CAS number 208186-76-9 provided in the initial query did not correspond to a specific, publicly documented chemical substance. However, extensive analysis of related chemical data strongly indicates that the intended subject is a copolymer of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and 1-vinyl-2-pyrrolidinone (NVP). This guide will, therefore, focus on the physical characteristics of this copolymer, referencing various established CAS numbers for specific formulations of this polymer as appropriate.

Introduction

Poly(2-(dimethylamino)ethyl methacrylate-co-1-vinyl-2-pyrrolidinone), hereafter referred to as poly(DMAEMA-co-NVP), is a cationic copolymer that has garnered significant interest in the pharmaceutical and drug delivery fields. Its unique combination of a pH-responsive DMAEMA monomer and a biocompatible, water-soluble NVP monomer imparts a range of tunable physicochemical properties. This technical guide provides an in-depth exploration of the core physical characteristics of poly(DMAEMA-co-NVP), offering insights for researchers, scientists, and drug development professionals.

Chemical Structure

The fundamental structure of poly(DMAEMA-co-NVP) consists of randomly distributed monomer units of DMAEMA and NVP. The ratio of these monomers can be varied during synthesis to fine-tune the polymer's properties.

Caption: Generalized structure of the poly(DMAEMA-co-NVP) random copolymer.

Physical and Chemical Properties

The physical properties of poly(DMAEMA-co-NVP) are highly dependent on its molecular weight, the molar ratio of the constituent monomers, and the surrounding environment (e.g., pH, temperature, and ionic strength).

| Property | Typical Value/Description | Notes |

| Appearance | Can be a solid powder or a viscous liquid, often supplied as a solution in water.[1] | The physical state depends on the molecular weight and whether it is in a pure form or in solution. |

| Solubility | Soluble in water and various alcohols.[1] | The DMAEMA component provides pH-dependent solubility; it is more soluble in acidic conditions due to the protonation of the tertiary amine groups. |

| Density | Approximately 1.047 g/mL at 25 °C for a ~20 wt. % aqueous solution.[1][2] | This value is for a specific concentration and will vary with the polymer concentration. |

| pH (of aqueous solution) | Typically in the range of 6-8 for aqueous solutions.[1][3] | The pH can influence the charge and conformation of the polymer in solution. |

| Viscosity | A 20 wt. % aqueous solution of a high molecular weight (~1,000,000 g/mol ) polymer can have a viscosity of around 20,000 cP at 25 °C.[1] | Viscosity is highly dependent on molecular weight, concentration, temperature, and shear rate. |

Thermal Characteristics

The thermal behavior of poly(DMAEMA-co-NVP) is crucial for its processing and application, particularly in formulations that may undergo thermal sterilization or are intended for use at physiological temperatures.

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a key characteristic of amorphous polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of poly(DMAEMA-co-NVP) is influenced by the composition of the copolymer. The Tg of the homopolymer poly(N-vinylpyrrolidone) (PNVP) is relatively high, while that of poly(dimethylaminoethyl methacrylate) (PDMAEMA) is significantly lower. Consequently, the Tg of the copolymer can be tuned by adjusting the monomer ratio.[4]

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals that the thermal degradation of poly(DMAEMA-co-NVP) is influenced by both monomer units. The decomposition of PDMAEMA typically occurs in two stages, with the initial stage involving the degradation of the side groups.[5][6] The overall thermal stability of the copolymer is generally good, with degradation temperatures typically above 250 °C.[7]

Experimental Protocols

Determination of Viscosity

The viscosity of poly(DMAEMA-co-NVP) solutions is a critical parameter for many applications, influencing processability and performance. A common method for its determination is rotational viscometry.

Methodology: Rotational Viscometry

-

Sample Preparation: Prepare a solution of the polymer of a known concentration in the desired solvent (e.g., deionized water). Ensure the polymer is fully dissolved.

-

Instrument Setup: Use a rotational viscometer equipped with a suitable spindle and guard. Calibrate the instrument according to the manufacturer's instructions.

-

Temperature Control: Bring the sample to the desired temperature (e.g., 25 °C) using a water bath or other temperature control system.

-

Measurement: Immerse the spindle in the polymer solution to the specified depth. Start the rotation at a defined speed and allow the reading to stabilize. Record the viscosity reading.

-

Data Analysis: Repeat the measurement at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the solution.

Caption: Workflow for determining the viscosity of a polymer solution.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to characterize the thermal properties of polymers.

Methodology: Differential Scanning Calorimetry (DSC) for Tg Determination

-

Sample Preparation: Accurately weigh a small amount of the dry polymer (typically 5-10 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample to a temperature above its expected Tg to erase any previous thermal history. Cool the sample at a controlled rate (e.g., 10 °C/min). Then, heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region.

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Methodology: Thermogravimetric Analysis (TGA) for Decomposition Profile

-

Sample Preparation: Place a small, accurately weighed amount of the dry polymer into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a wide temperature range (e.g., from room temperature to 600 °C).

-

Data Analysis: The TGA thermogram plots the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

Caption: Workflow for thermal analysis using DSC and TGA.

Conclusion

Poly(DMAEMA-co-NVP) is a versatile copolymer with a rich set of physical characteristics that can be tailored for specific applications in drug delivery and biomedical engineering. Its solubility, viscosity, and thermal properties are all influenced by its molecular structure and the surrounding environment. A thorough understanding and precise measurement of these properties are essential for the successful development and application of formulations based on this promising polymer.

References

-

ResearchGate. (n.d.). Statistical copolymers of N‐vinylpyrrolidone and 2‐(dimethylamino)ethyl methacrylate via RAFT: Monomer reactivity ratios, thermal properties, and kinetics of thermal decomposition. Retrieved from [Link]

-

ResearchGate. (n.d.). Glass transition temperature (Tg) values for P(NVP‐co‐DMAEMA) (a) and.... Retrieved from [Link]

-

Stawski, D., & Nowak, A. (2019). Thermal properties of poly(N,N-dimethylaminoethyl methacrylate). PLOS ONE, 14(6), e0217441. [Link]

-

Chemsrc. (2025, August 22). CAS#:30581-59-0 | poly(1-vinylpyrrolidone-co-2-dimethylaminoethyl methacrylate). Retrieved from [Link]

-

Ciszewski, A., & Wagner, P. (2017). Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Polymers, 9(12), 463. [Link]

Sources

- 1. 聚(1-乙烯基吡咯烷酮-co-2-甲基丙烯酸二甲氨基乙酯) 溶液 average Mw ~1,000,000 by GPC, ≥19 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS#:30581-59-0 | poly(1-vinylpyrrolidone-co-2-dimethylaminoethyl methacrylate) | Chemsrc [chemsrc.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, detailed experimental spectroscopic data for Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate has not been extensively published in publicly accessible domains. This guide, therefore, presents a comprehensive, predictive analysis based on the compound's chemical structure and established spectroscopic principles. The data from structurally analogous compounds, where available, has been used to inform these predictions to ensure the highest degree of scientific plausibility. This document serves as a robust framework for researchers undertaking the synthesis and characterization of this and similar fluorinated molecules.

Introduction: The Significance of Fluorinated Esters

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate belongs to a class of fluorinated esters that are of significant interest in materials science and medicinal chemistry. The incorporation of hexafluoroisopropyl (HFIP) groups can dramatically alter a molecule's physical and chemical properties, including its lipophilicity, thermal stability, and metabolic resistance. Accurate spectroscopic characterization is paramount for confirming the structure and purity of such compounds, which is a critical step in any research and development pipeline. This guide provides a detailed overview of the expected spectroscopic signatures of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate and the methodologies for their acquisition and interpretation.

Molecular Structure and Predicted Spectroscopic Features

The structure of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate is characterized by a central maleate core with two hexafluoroisopropyl ester groups. This symmetry and the presence of highly electronegative fluorine atoms give rise to distinct and predictable spectroscopic features.

Caption: Molecular structure of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.0 - 6.5 | Singlet | 2H | Olefinic protons (-CH=CH-) | The two protons on the maleate double bond are chemically equivalent due to the symmetry of the molecule, resulting in a singlet. The electron-withdrawing ester groups will shift this signal downfield. |

| ~5.8 - 6.2 | Septet | 2H | Methine protons (-CH(CF₃)₂) | The proton on the hexafluoroisopropyl group is coupled to six equivalent fluorine atoms, resulting in a septet (a seven-line pattern) according to the n+1 rule. |

Note: The exact chemical shifts can be influenced by the solvent used for analysis.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment | Rationale |

| ~163 - 165 | Singlet | Ester carbonyl (C=O) | Typical chemical shift for an ester carbonyl carbon. |

| ~128 - 132 | Singlet | Olefinic carbon (-CH=CH-) | Chemical shift for a carbon in a double bond, influenced by the adjacent ester groups. |

| ~118 - 122 | Quartet | Trifluoromethyl carbon (-CF₃) | The carbon is strongly coupled to three directly attached fluorine atoms, resulting in a quartet with a large coupling constant (¹JCF). |

| ~68 - 72 | Septet | Methine carbon (-CH(CF₃)₂) | This carbon is coupled to the six fluorine atoms of the two CF₃ groups, leading to a septet in the ¹⁹F coupled spectrum. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -73 to -75 | Doublet | Trifluoromethyl groups (-CF₃) | The six fluorine atoms of each CF₃ group are equivalent and are coupled to the single methine proton, resulting in a doublet. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire a proton-coupled spectrum to observe the doublet for the CF₃ groups. An external reference standard like CFCl₃ (0 ppm) or a secondary standard can be used.

Caption: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 - 1760 | Strong, Sharp | C=O stretch (ester) |

| ~1640 - 1660 | Medium | C=C stretch (alkene) |

| ~1100 - 1300 | Strong, Broad | C-F stretch |

| ~2950 - 3000 | Weak | C-H stretch (methine) |

| ~3050 - 3100 | Weak | C-H stretch (olefinic) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between two salt plates (e.g., NaCl) is suitable.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate (C₁₀H₄F₁₂O₄) is 416.12 g/mol [1]. A peak corresponding to this mass should be observable, particularly with a soft ionization technique like Electrospray Ionization (ESI).

-

Fragmentation Pattern: Under Electron Ionization (EI), common fragmentation pathways would likely involve the loss of the hexafluoroisopropyl group or cleavage of the ester bond.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly via a solids probe, or if soluble, via infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

Conclusion

The spectroscopic characterization of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate relies on a multi-technique approach. The predicted NMR, IR, and MS data presented in this guide provide a solid foundation for researchers to identify and confirm the structure of this compound. While this guide is based on predictive analysis due to the current lack of extensive published data, the outlined methodologies and expected spectral features are grounded in fundamental principles and data from analogous structures, offering a reliable roadmap for the empirical validation of this and other novel fluorinated molecules.

References

-

Mercier, E.T.; Sharma, M.; Graichen, A.M.; Leadbeater, N.E. Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. Molbank2024 , 2024, M1943. [Link]

-

University of Sheffield. 19Flourine NMR. [Link]

-

NIST WebBook. 2-Propanol, 1,1,1,3,3,3-hexafluoro-. [Link]

-

Li, W., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(14), 1689-1696. [Link]

Sources

A Technical Guide to the Thermal Stability of Fluorinated Maleate Esters

Introduction: The Strategic Advantage of Fluorination in Maleate Esters

In the landscape of advanced materials science and pharmaceutical development, the quest for molecules with enhanced stability, predictable performance, and tailored functionality is paramount. Fluorinated maleate esters and their polymeric derivatives represent a class of compounds that have garnered significant interest due to the unique properties imparted by fluorine substitution. The judicious incorporation of fluorine atoms into the maleate ester backbone can dramatically alter the physicochemical properties of the parent molecule, leading to significant improvements in thermal stability, chemical inertness, and hydrophobicity.[1][2]

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This inherent strength is the primary contributor to the exceptional thermal stability observed in fluorinated compounds.[3][4] For researchers and drug development professionals, this stability is not merely an academic curiosity; it has profound practical implications. Materials that can withstand higher temperatures are more robust during manufacturing processes like melt extrusion, terminal sterilization, and long-term storage, ensuring the integrity and efficacy of the final product. Furthermore, the strategic use of fluorine is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[5][6]

This guide provides an in-depth exploration of the thermal stability of fluorinated maleate esters. We will delve into the mechanisms of their decomposition, present authoritative methodologies for their characterization, and discuss the practical implications of these properties for scientific and pharmaceutical applications.

Core Principles of Thermal Analysis

To quantitatively assess the thermal stability of fluorinated maleate esters, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is the definitive method for determining the decomposition temperatures of a material, providing critical data on when and how a material degrades.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[8][9] It is used to detect thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg), and can also reveal exothermic or endothermic decomposition events.[9][10][11]

Together, these methods provide a comprehensive thermal profile of a material, which is essential for predicting its performance under various processing and end-use conditions.[11]

Thermal Decomposition Pathways and Influencing Factors

The thermal degradation of fluorinated maleate esters is a complex process governed by the interplay of bond energies, molecular structure, and the presence of reactive sites. While the exact pathway can vary, several key principles apply.

3.1. The Dominance of the C-F Bond The high energy of the C-F bond means that it is typically not the initial site of thermal cleavage.[3] Decomposition is more likely to initiate at weaker points in the molecule, such as the C-C backbone or the ester functional groups.

3.2. Plausible Decomposition Mechanisms Based on the thermal degradation of related fluoropolymers and esters, the decomposition of poly(fluorinated maleate ester)s likely proceeds through a multi-step mechanism:

-

Ester Cleavage: The ester side chains may undergo pyrolysis. This can lead to the formation of an acid anhydride group on the polymer backbone and the release of a fluorinated alcohol or alkene, depending on the structure of the R-group.

-

Backbone Scission: Random scission of the main polymer chain can occur, breaking the molecule into smaller radical fragments. This is a common pathway for many acrylic and vinylic polymers.[12]

-

Depolymerization: Unzipping of the polymer chain from the chain-end to yield monomer units.

-

HF Elimination: At higher temperatures, the robust C-F bonds can break, often through elimination reactions that release hydrogen fluoride (HF), leading to the formation of carbon-carbon double bonds in the backbone.[13]

The final decomposition products can include a mixture of fluorinated hydrocarbons, carbon oxides (CO, CO2), and hydrogen fluoride.[12]

Logical Flow: Proposed Decomposition Pathway

Below is a generalized representation of potential thermal decomposition initiation points in a fluorinated maleate ester polymer.

Caption: Generalized thermal decomposition pathways for a fluorinated maleate ester.

3.3. Structural Factors Influencing Stability

-

Degree of Fluorination: Generally, a higher fluorine content, particularly on the carbon atoms adjacent to the ester group or on the polymer backbone, increases thermal stability.[1][14]

-

Position of Fluorine: Fluorine atoms on the alcohol-derived portion of the ester can significantly enhance stability by increasing the C-F bond density without introducing steric hindrance in the polymer backbone.

-

Molecular Weight: For polymeric materials, higher molecular weight often correlates with increased thermal stability, as more energy is required to break down the larger macromolecular chains.

-

Branching and Cross-linking: The introduction of cross-links between polymer chains will significantly enhance thermal stability by creating a more rigid, three-dimensional network that is more resistant to degradation.[15]

Experimental Protocols for Thermal Characterization

The following sections provide standardized, self-validating protocols for the thermal analysis of fluorinated maleate esters.

4.1. Protocol 1: Thermogravimetric Analysis (TGA) This protocol outlines the determination of the thermal decomposition profile.

Objective: To measure the mass loss of a fluorinated maleate ester as a function of temperature and determine its onset of decomposition (Tonset) and other key degradation temperatures.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of the dry sample into a clean TGA pan (platinum or alumina). Ensure the sample is representative and forms a thin, even layer at the bottom of the pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Tare the balance.

-

Set the purge gas (typically high-purity Nitrogen for inert atmosphere or Air for oxidative stability) to a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[3] A slower rate (e.g., 5 °C/min) can provide better resolution of decomposition steps, while a faster rate (e.g., 20 °C/min) can simulate rapid processing conditions.

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Analysis: Plot the percentage mass loss versus temperature. Determine key parameters:

-

Tonset: The onset temperature of decomposition, often calculated by the tangent method at the point of maximum rate of mass loss (from the first derivative, DTG curve).

-

Tdx%: The temperature at which x% of the initial mass has been lost (e.g., Td5%, Td50%).

-

Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 800 °C).

-

Experimental Workflow: TGA

Caption: Step-by-step workflow for Thermogravimetric Analysis (TGA).

4.2. Protocol 2: Differential Scanning Calorimetry (DSC) This protocol is designed to identify key thermal transitions prior to decomposition.

Objective: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a fluorinated maleate ester.[9][10]

Instrumentation: A calibrated Differential Scanning Calorimeter.[16]

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the dry sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.[16]

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas (typically high-purity Nitrogen) to a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at 25 °C. Ramp the temperature to a point above the expected melting temperature but below the onset of decomposition (e.g., 250 °C) at a rate of 10 °C/min. This step erases the sample's prior thermal history.

-

Cool: Hold for 2 minutes, then cool the sample at a controlled rate (e.g., 10 °C/min) back to a low temperature (e.g., -50 °C).

-

Second Heat: Hold for 2 minutes, then ramp the temperature again at 10 °C/min to the upper limit. Data from this second heating scan is typically used for analysis as it reflects the inherent properties of the material.[11]

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Analysis: Plot heat flow versus temperature.

-

Glass Transition (Tg): Identify as a step-change in the baseline of the second heating scan.

-

Crystallization (Tc): Identify as an exothermic peak (releases heat) during the cooling scan.

-

Melting (Tm): Identify as an endothermic peak (absorbs heat) during the heating scans.[11]

-

Experimental Workflow: DSC

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. skztester.com [skztester.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. eag.com [eag.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis and Characterization of Co-Modified Polyurethane Nanocomposite Latexes by Terminal and Pendant Fluoroalkyl Segments [mdpi.com]

- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

Solubility of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate in organic solvents

An In-depth Technical Guide to the Solubility of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate. In the absence of extensive empirical data for this specific molecule in publicly available literature, this guide establishes a predictive framework grounded in fundamental chemical principles, analysis of the compound's structural attributes, and comparative data from analogous fluorinated compounds. We will explore the molecular characteristics influencing solubility, offer a predictive solubility profile in a range of common organic solvents, and provide detailed experimental protocols for researchers to determine precise solubility in their own laboratory settings. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solubility behavior of highly fluorinated esters.

Introduction: The Challenge of Fluorinated Compound Solubility

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including solubility.[1] Highly fluorinated compounds often exhibit both hydrophobic and lipophobic tendencies, making their dissolution behavior complex and sometimes counterintuitive.[1] Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate, with its two hexafluoroisopropyl (HFIP) ester groups, is a prime example of a molecule where fluorination plays a dominant role in its interaction with solvents. Understanding its solubility is critical for its application in various fields, from materials science to pharmaceutical development, as it governs formulation, reaction conditions, and bioavailability.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure, polarity, and ability to form intermolecular interactions with a solvent. Let's dissect the structure of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate to predict its behavior.

-

Maleate Backbone: The central maleate group contains two ester linkages and a carbon-carbon double bond. This region of the molecule possesses some polarity due to the carbonyl groups.

-

Hexafluoroisopropyl (HFIP) Groups: The two (CF₃)₂CHO- groups are the most significant features of the molecule. The high electronegativity of the fluorine atoms creates strong C-F bonds and results in a significant electron withdrawal from the rest of the molecule. This high degree of fluorination leads to low polarizability and weak van der Waals forces.

The overall molecule can be considered to have a moderately polar core (the maleate group) flanked by large, nonpolar, and lipophobic fluoroalkyl groups. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's ability to interact favorably with both parts of the molecule.

Predictive Solubility Profile

Based on these considerations, the following table provides a predicted solubility profile.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar, Aprotic | Hexane, Toluene | Low to Moderate | The large fluorinated groups will have some affinity for nonpolar solvents. However, the polar maleate core may limit high solubility. |

| Polar, Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can interact with the polar maleate core via dipole-dipole interactions without being disrupted by strong hydrogen bonding networks. |

| Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These are strong polar aprotic solvents that are often effective at dissolving a wide range of organic compounds. | |

| Polar, Protic | Methanol, Ethanol | Low | The strong hydrogen bonding network of alcohols may not be effectively disrupted by the solute, and the large fluorinated groups are "alcohol-phobic". |

| Water | Insoluble | The large, hydrophobic, and lipophobic fluorinated groups will dominate, leading to very poor aqueous solubility. | |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are often excellent for dissolving fluorinated compounds due to favorable dipole interactions and the absence of strong hydrogen bonding. The use of CDCl₃ for NMR of a similar compound supports this.[3] |

| Fluorinated | Hexafluoroisopropanol (HFIP) | High | As the parent alcohol of the ester groups, HFIP is expected to be an excellent solvent due to strong structural and electronic similarities.[6][7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise solubility data, an experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[8]

Materials and Equipment

-

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials with screw caps

-

Analytical balance

-

Shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate to a series of scintillation vials. The excess solid should be clearly visible.

-

Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved solute.

-

Prepare a calibration curve using standard solutions of known concentrations of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Controls

-

Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in each vial to ensure a saturated solution was achieved.[8]

-

Time to Equilibrium: Perform a preliminary experiment where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration in the supernatant has reached a plateau.

-

Purity Analysis: The purity of the starting material should be confirmed before the experiment. The analytical method (e.g., HPLC) should be able to separate the compound of interest from any impurities.

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate.

Conclusion

The solubility of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate in organic solvents is a critical parameter for its effective utilization. While direct experimental data is scarce, a robust understanding can be built upon its molecular structure. The presence of large, lipophobic hexafluoroisopropyl groups suggests poor solubility in polar protic solvents like water and alcohols, while the central polar maleate moiety allows for interactions with polar aprotic and halogenated solvents. It is predicted to have high solubility in solvents such as chloroform, dichloromethane, and its parent alcohol, hexafluoroisopropanol. For precise quantitative data, a systematic experimental approach, such as the shake-flask method detailed herein, is essential. This guide provides both a theoretical framework and a practical methodology for researchers working with this and similar highly fluorinated compounds.

References

- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(7), 679–691.

-

Srikanth, A. (n.d.). solubility experimental methods.pptx. SlideShare. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

ACS Publications. (2022, December 2). Effect of Fluorinated Substituents on Solubility and Dielectric Properties of the Liquid Crystalline Poly(ester imides). ACS Applied Polymer Materials. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

ACS Publications. (2022, December 2). Effect of Fluorinated Substituents on Solubility and Dielectric Properties of the Liquid Crystalline Poly(ester imides). ACS Applied Polymer Materials. Available at: [Link]

-

PMC. (n.d.). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. Available at: [Link]

-

eGrove. (n.d.). Synthesis of Derivatives of Hexafluoroisopropanol. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of hexafluoroisopropyl esters by oxidative esterification of aldehydes using sodium persulfate. Organic & Biomolecular Chemistry. Available at: [Link]

-

MDPI. (2024, December 20). Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. Available at: [Link]

-

PubMed. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of a novel fluorinated poly(hexafluoroisopropyl methacrylate) polymer coating for corrosion protection on aluminum alloy. Available at: [Link]

-

Semantic Scholar. (n.d.). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Available at: [Link]

-

NextSDS. (n.d.). Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate — Chemical Substance Information. Available at: [Link]

-

Wikipedia. (n.d.). Hexafluoro-2-propanol. Available at: [Link]

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. Available at: [Link]

-

ResearchGate. (n.d.). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Available at: [Link]

-

ResearchGate. (2015, August 19). (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Available at: [Link]

Sources

- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 溶剂混溶性表 [sigmaaldrich.com]

- 3. Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the Reactivity of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Advanced Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, bioavailability, receptor binding affinity, and overall pharmacokinetic profile.[3][4] Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate, a molecule featuring a reactive maleate core flanked by two hexafluoroisopropyl (HFIP) ester groups, represents a compelling, albeit underexplored, building block. The electron-withdrawing nature of the HFIP moieties is anticipated to significantly modulate the reactivity of the maleate's carbon-carbon double bond and its ester functionalities, making it a potentially valuable precursor for novel fluorinated polymers and complex pharmaceutical intermediates.

This guide provides a comprehensive analysis of the expected reactivity of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate, grounded in fundamental principles of organic chemistry and supported by data from analogous fluorinated compounds.

Synthesis and Physicochemical Properties

A potential challenge in this synthesis is the potential for isomerization of the maleate (cis-isomer) to the corresponding fumarate (trans-isomer), a common issue in the synthesis of fluorinated maleates.[6] Careful control of reaction conditions, such as temperature and the choice of catalyst, would be crucial to favor the desired cis-conformation.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of the target molecule.

Expected Physicochemical Properties:

| Property | Expected Value/Characteristic | Rationale |

| Molecular Weight | 404.11 g/mol | Calculated from the molecular formula C10H4F12O4. |

| Appearance | Colorless liquid or low-melting solid | Similar to other HFIP esters.[7] |

| Solubility | Soluble in polar organic solvents and fluorinated solvents. | The polar ester groups and the fluorinated alkyl chains suggest solubility in a range of solvents. HFIP itself is a versatile solvent.[5] |

| Boiling Point | Elevated due to high molecular weight, but potentially distillable under vacuum. | Consistent with fluorinated esters. |

| ¹H NMR | Signals corresponding to the vinyl protons of the maleate and the methine proton of the HFIP group. | The methine proton would likely appear as a septet due to coupling with the six fluorine atoms.[7] |

| ¹⁹F NMR | A doublet corresponding to the trifluoromethyl groups.[7] | Characteristic of the HFIP moiety. |

| ¹³C NMR | Resonances for the carbonyl carbons, olefinic carbons, and the carbons of the HFIP group. | The carbon attached to the oxygen will show a characteristic septet due to C-F coupling.[7] |

Core Reactivity Analysis

The reactivity of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate is dominated by the interplay between its electron-deficient carbon-carbon double bond and the highly fluorinated ester groups.

Reactions of the Maleate Double Bond

The two strongly electron-withdrawing bis(hexafluoroisopropyl) ester groups render the double bond of the maleate core highly electrophilic. This electronic feature dictates its reactivity profile, particularly in cycloaddition and nucleophilic addition reactions.

The electron-deficient nature of the double bond makes Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. It is expected to react readily with electron-rich dienes to form substituted cyclohexene derivatives. The high reactivity can be attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile by the fluorinated ester groups.

Hypothetical Diels-Alder Reaction Workflow:

Caption: Diels-Alder reaction with the target molecule.

The activated double bond of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate makes it a suitable monomer for polymerization reactions. Radical polymerization, initiated by standard radical initiators, would likely lead to the formation of fluorinated polyesters. These polymers could possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them attractive for specialized applications in materials science.

The electrophilic character of the double bond also makes it susceptible to Michael (conjugate) addition of nucleophiles. Soft nucleophiles, such as enolates, amines, and thiols, are expected to add to one of the olefinic carbons, leading to the formation of functionalized succinate derivatives. This reactivity provides a pathway for the introduction of diverse functional groups into the molecular scaffold.

Reactions of the Ester Linkages